N-butyl-3-iodoaniline hydrochloride
Overview
Description
“N-butyl-3-iodoaniline hydrochloride” is a chemical compound with the molecular formula C10H15ClIN . It is also known by other names such as “N-butyl-3-iodoaniline;hydrochloride” and "N-butyl-3-iodoanilinehydrochloride" . The molecular weight of this compound is 311.59 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9 (11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H
. The Canonical SMILES is CCCCNC1=CC (=CC=C1)I.Cl
. These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 310.99377 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 13 .Scientific Research Applications
1. Esterification of Amino Acids
N-butyl-3-iodoaniline hydrochloride is involved in the esterification of protein amino acids. This process is critical in analytical chemistry, especially in gas-liquid chromatography for the analysis of amino acids. Direct esterification with n-butanol in the presence of hydrochloric acid facilitates a rapid and efficient derivatization process for chromatographic analysis (Roach & Gehrke, 1969).
2. Influence on Mild Steel Corrosion Inhibition
Studies have investigated the role of butyl substituents, like those in this compound, in corrosion inhibition. Specifically, the influence of butyl groups in n-butylamine, used as a corrosion inhibitor for mild steel in hydrochloric acid, has been explored. This research is significant in industrial applications for protecting metals against corrosion (Bastidas, Damborenea, & VA´ZQUEZ, 1997).
3. Nephrotoxicity Studies
This compound has been studied for its nephrotoxic effects. In vitro studies using renal cortical slices have explored the nephrotoxic potential of haloaniline compounds, which include derivatives similar to this compound. These studies are crucial in understanding the toxicological impact of these compounds on kidney function (Hong, Anestis, Henderson, & Rankin, 2000).
properties
IUPAC Name |
N-butyl-3-iodoaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8,12H,2-3,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHYKVAVCZUPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=CC=C1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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